molecular formula C4H7BrO B052489 2-Bromotetrahydrofuran CAS No. 59253-21-3

2-Bromotetrahydrofuran

Cat. No.: B052489
CAS No.: 59253-21-3
M. Wt: 151 g/mol
InChI Key: CBEDHUWRUQKFEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl bromide can be synthesized through the bromination of tetrahydrofurfuryl alcohol. One common method involves the reaction of tetrahydrofurfuryl alcohol with hydrobromic acid (HBr) in the presence of a catalyst . The reaction typically proceeds under mild conditions, resulting in the formation of tetrahydrofurfuryl bromide.

Industrial Production Methods: In industrial settings, the production of tetrahydrofurfuryl bromide often involves the use of thionyl bromide (SOBr2) or phosphorus tribromide (PBr3) as brominating agents . These methods are preferred due to their efficiency and high yield. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofurfuryl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3), potassium hydroxide (KOH), and other strong bases.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed:

    Nucleophilic Substitution: Tetrahydrofurfuryl ethers.

    Reduction: Tetrahydrofurfuryl alcohol.

    Oxidation: Tetrahydrofurfuryl aldehyde, carboxylic acids.

Mechanism of Action

The mechanism of action of tetrahydrofurfuryl bromide primarily involves its role as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules . This reactivity makes it a valuable reagent in organic synthesis, allowing for the introduction of the tetrahydrofurfuryl group into various substrates. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Uniqueness: Tetrahydrofurfuryl bromide is unique due to its bromine functional group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in nucleophilic substitution reactions, where the bromine atom can be readily replaced by other nucleophiles .

Properties

IUPAC Name

2-bromooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-4-2-1-3-6-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEDHUWRUQKFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromotetrahydrofuran
Reactant of Route 2
2-Bromotetrahydrofuran
Reactant of Route 3
2-Bromotetrahydrofuran
Reactant of Route 4
2-Bromotetrahydrofuran
Reactant of Route 5
2-Bromotetrahydrofuran
Reactant of Route 6
2-Bromotetrahydrofuran

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